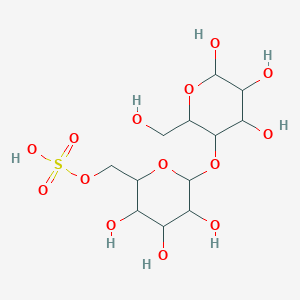
5-(Azetidine-1-carbonyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidine-1-carbonyl)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a fluorine atom and an azetidine-1-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidine-1-carbonyl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with azetidine-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidine-1-carbonyl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
5-(Azetidine-1-carbonyl)-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of various enzymes and receptors.
Industrial Chemistry: The compound can be utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Azetidine-1-carbonyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine-1-carbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azetidine-1-carbonyl)pyrazin-2-yl: Similar structure but with a pyrazine ring instead of a pyridine ring.
4-(Azetidine-1-carbonyl)phenylboronic Acid: Contains a phenylboronic acid group instead of a fluoropyridine ring.
N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide: Features a sulfonamide group and a phenyl ring.
Uniqueness
5-(Azetidine-1-carbonyl)-2-fluoropyridine is unique due to the presence of both the azetidine-1-carbonyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H9FN2O |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
azetidin-1-yl-(6-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H9FN2O/c10-8-3-2-7(6-11-8)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2 |
Clé InChI |
USRNKXWGLWCROH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)



![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)
methylamine](/img/structure/B12072240.png)





